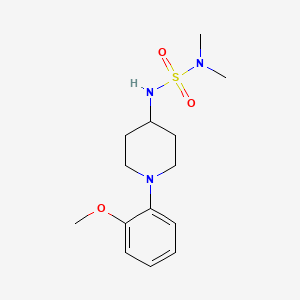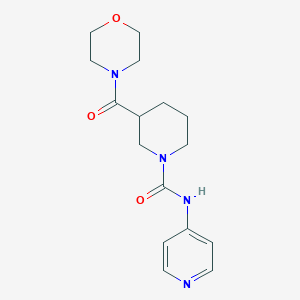![molecular formula C19H23N3O2 B7542668 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea](/img/structure/B7542668.png)
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MP-10 is a selective dopamine D3 receptor antagonist, which means it can block the activity of this receptor in the brain. This property has led to investigations into the potential use of MP-10 in the treatment of addiction, depression, and other neurological disorders.
作用機序
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea acts as a selective antagonist of the dopamine D3 receptor in the brain. This receptor is involved in the regulation of reward and motivation, and is thought to play a role in addiction and other neurological disorders. By blocking the activity of this receptor, this compound can reduce the rewarding effects of drugs of abuse, and may also have antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the self-administration of cocaine and other drugs of abuse in animal models. This suggests that this compound may be effective in reducing drug-seeking behavior in humans. This compound has also been shown to increase the activity of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which are known to play a role in mood regulation. This suggests that this compound may have potential as an adjunct to current antidepressant treatments.
実験室実験の利点と制限
One advantage of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea is its selective activity at the dopamine D3 receptor, which reduces the risk of unwanted side effects. This compound is also commercially available for research purposes, making it accessible to researchers in the field of neuroscience. However, one limitation of this compound is its relatively low potency compared to other dopamine D3 receptor antagonists. This may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea. One area of interest is its potential use in the treatment of addiction, particularly cocaine addiction. Further studies are needed to determine the optimal dose and treatment regimen for this compound in this context.
Another potential future direction is its use in the treatment of depression. While preliminary studies have shown promising results, further research is needed to determine the safety and efficacy of this compound as an adjunct to current antidepressant treatments.
Finally, this compound may have potential applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Further studies are needed to determine the potential usefulness of this compound in these contexts.
合成法
The synthesis of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea involves several steps, starting with the reaction of 2-methoxyphenylpiperidin-4-amine with phenyl isocyanate to form 1-[1-(2-methoxyphenyl)piperidin-4-yl]urea. This intermediate is then reacted with phenyl isocyanate again to produce the final product, this compound. The synthesis of this compound has been described in several scientific publications, and the compound is commercially available for research purposes.
科学的研究の応用
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea has been investigated for its potential applications in the field of neuroscience. One area of interest is its potential use in the treatment of addiction, particularly cocaine addiction. Studies have shown that this compound can reduce the rewarding effects of cocaine in animal models, suggesting that it may be a promising candidate for the development of new treatments for addiction.
This compound has also been investigated for its potential use in the treatment of depression. Studies have shown that this compound can increase the activity of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which are known to play a role in mood regulation. This suggests that this compound may be a useful adjunct to current antidepressant treatments.
特性
IUPAC Name |
1-[1-(2-methoxyphenyl)piperidin-4-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-10-6-5-9-17(18)22-13-11-16(12-14-22)21-19(23)20-15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSNDGXGGMJDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-[(4-methylphenyl)methyl]piperidine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7542597.png)
![2-(6-fluoro-1H-indol-3-yl)-N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]ethanamine](/img/structure/B7542607.png)

![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine](/img/structure/B7542620.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7542621.png)
![5-methyl-N-[1-(4-oxo-1H-quinoline-2-carbonyl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542633.png)

![4-[1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl]morpholine-2-carboxamide](/img/structure/B7542638.png)

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7542663.png)

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-pyridin-3-ylurea](/img/structure/B7542673.png)
![4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide](/img/structure/B7542681.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542691.png)